MAGE-12 (170-178)
Description
Overview of Melanoma Antigen Gene (MAGE) Family and Cancer-Testis Antigens
The Melanoma Antigen Gene (MAGE) family is a group of proteins that are typically expressed in reproductive tissues, such as the testis, but are aberrantly re-expressed in various types of cancers. scbt.com This expression pattern categorizes them as Cancer-Testis Antigens (CTAs). scbt.com The MAGE family is divided into two main types based on their expression profiles: Type I MAGEs (including MAGE-A, -B, and -C subfamilies) are generally restricted to the testis and tumors, while Type II MAGEs are more broadly expressed in normal tissues.
CTAs are of particular interest to immunologists because their restricted expression in normal tissues, which are often immune-privileged sites lacking HLA molecule expression, means that the immune system does not typically develop tolerance to them. aacrjournals.org When these antigens are expressed on cancer cells, they can be recognized as foreign, triggering an anti-tumor immune response. The MAGE-A subfamily, to which MAGE-A12 belongs, consists of 12 highly homologous genes located on the X chromosome. googleapis.com
| Attribute | Description |
| Antigen Family | Melanoma Antigen Gene (MAGE) |
| Classification | Cancer-Testis Antigen (CTA) |
| Normal Tissue Expression | Primarily in male germ cells (testis) and placenta. aacrjournals.orggoogleapis.com |
| Tumor Expression | Aberrantly expressed in various cancers, including melanoma, bladder carcinoma, lung cancer, and head and neck squamous cell carcinoma. researchgate.netscbt.comgoogleapis.com |
| Immunological Significance | Can elicit spontaneous humoral and cellular immune responses in cancer patients. nih.gov |
Discovery and Initial Characterization of MAGE-A12 (170-178) Peptide Epitope
The discovery of the MAGE-A12 (170-178) epitope was a significant step in understanding the immune response to MAGE-expressing tumors.
The MAGE-A12 (170-178) epitope was first identified from a human bladder carcinoma cell line, LB831-BLC. researchgate.net The process involved isolating cytotoxic T lymphocytes (CTLs) from a patient that were capable of recognizing and killing their own tumor cells. Researchers then sought to identify the specific antigen being recognized by these CTLs.
The initial steps involved a genetic approach. A cDNA library from the tumor cells was screened to identify the gene encoding the antigen. This led to the identification of the MAGE-A12 gene. researchgate.net To pinpoint the exact epitope within the MAGE-A12 protein, a series of experiments were conducted. Nested fragments of the MAGE-A12 gene were generated using the polymerase chain reaction (PCR). researchgate.net These fragments were then transfected into cells that also expressed the appropriate HLA molecule (HLA-Cw7). The ability of these transfected cells to stimulate the CTLs was then measured, often by detecting the release of signaling molecules like Tumor Necrosis Factor (TNF). researchgate.net This process allowed the researchers to narrow down the region of the MAGE-A12 protein that contained the epitope. researchgate.net
Once the coding region was localized, researchers looked for peptide sequences within that region that fit the known binding motif for the HLA-Cw7 molecule, which often favors peptides ending in tyrosine or leucine (B10760876). researchgate.net Two overlapping nonapeptides were identified as potential candidates: EVVRIGHLY (codons 168-176) and VRIGHLYIL (codons 170-178). researchgate.net To confirm which of these was the true epitope, synthetic versions of the peptides were created and tested for their ability to sensitize target cells for lysis by the CTLs. These experiments demonstrated that the nonapeptide VRIGHLYIL was the sequence recognized by the CTLs. researchgate.net
The MAGE-A12 (170-178) epitope is a small fragment derived from the full-length MAGE-A12 protein. The MAGE-A12 protein itself is composed of 314 amino acids. scbt.com Within the cell, proteins are routinely broken down into smaller peptides by the proteasome. These peptides can then be transported into the endoplasmic reticulum, where they may bind to HLA class I molecules. This peptide-HLA complex is then transported to the cell surface, where it can be surveyed by CTLs.
The sequence VRIGHLYIL corresponds to amino acid positions 170 to 178 of the MAGE-A12 protein. researchgate.net The identification of this specific epitope provided a molecular handle to study the T-cell response against MAGE-A12-expressing tumors and opened avenues for the development of epitope-based cancer vaccines and other immunotherapies.
| Feature | Details |
| Epitope Sequence | VRIGHLYIL |
| Amino Acid Position | 170-178 of the MAGE-A12 protein. researchgate.net |
| HLA Restriction | HLA-Cw7. researchgate.net |
| Cellular Origin | Derived from the intracellular processing of the MAGE-A12 protein. |
| Recognition | Recognized by cytotoxic T lymphocytes (CTLs). researchgate.net |
Properties
sequence |
VRIGHLYIL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 12 (170-178); MAGE-12 (170-178) |
Origin of Product |
United States |
Molecular and Cellular Immunobiology of Mage A12 170 178 Presentation and Recognition
Antigen Processing Pathways Generating MAGE-A12 (170-178)
The generation of the MAGE-A12 (170-178) peptide epitope is a multi-step process that begins with the degradation of the full-length MAGE-A12 protein and culminates in the presentation of the final peptide on the cell surface.
Role of Ubiquitin-Proteasome System in MAGE-A12 Protein Degradation
The primary pathway for the degradation of intracellular proteins, including tumor antigens like MAGE-A12, is the ubiquitin-proteasome system (UPS). embopress.orgpnas.orgfrontiersin.org MAGE-A proteins can associate with E3 RING ubiquitin ligases, forming complexes that regulate the ubiquitination and subsequent degradation of target proteins. nih.gov For instance, MAGE-A3/6 has been shown to be degraded by the ubiquitin-proteasome system, a process that can be regulated by cellular stress conditions like nutrient deprivation. embopress.org This degradation is mediated by the CRL4-DCAF12 E3 ubiquitin ligase. embopress.org While the specific ligase for MAGE-A12 has not been definitively identified, it is likely that a similar mechanism involving ubiquitination targets the MAGE-A12 protein for degradation by the proteasome. iiarjournals.orgpatsnap.comresearchgate.net This process results in the generation of a pool of peptides of varying lengths from the MAGE-A12 protein.
Peptide Translocation and Trimming by Antigen Processing Machinery (APM) Components
Following their generation in the cytosol, the peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). frontiersin.orgnih.govnih.gov The TAP complex is a crucial component of the antigen processing machinery (APM), responsible for delivering peptides from the cytosol to the ER lumen where they can be loaded onto MHC class I molecules. frontiersin.orgnih.gov Studies on various melanoma cell lines have shown that the expression of TAP1 and TAP2 is generally maintained, suggesting that this transport mechanism is functional in these tumor cells. nih.gov
Once inside the ER, the peptides may undergo further trimming by ER-resident aminopeptidases (ERAPs) to achieve the optimal length of 8-10 amino acids for binding to MHC class I molecules. frontiersin.orguni-muenchen.de This trimming process is essential for generating the final MAGE-A12 (170-178) nonapeptide epitope.
Major Histocompatibility Complex (MHC) Class I Presentation of MAGE-A12 (170-178)
The presentation of the MAGE-A12 (170-178) peptide on the cell surface is restricted to a specific MHC class I allele, highlighting the precise nature of the immune response.
Human Leukocyte Antigen (HLA) Restriction: Focus on HLA-Cw*0702
The MAGE-A12 (170-178) peptide is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-Cw0702. researchgate.netaacrjournals.orgaai.org This has been demonstrated in studies where cytotoxic T lymphocytes recognized tumor cells expressing both MAGE-A12 and HLA-Cw0702. researchgate.netaai.org The HLA-Cw7 allele, which includes HLA-Cw0702, is prevalent in a significant portion of the population, making this peptide a potentially valuable target for immunotherapy in a broad range of patients. researchgate.netnih.gov Research has also indicated that T-cell receptors can be engineered to recognize the MAGE-A12 (170-178) peptide in the context of both HLA-C07:01 and HLA-C*07:02 subtypes. nih.gov
Conformational Requirements for MAGE-A12 (170-178) Binding to MHC Class I
The binding of a peptide to an MHC class I molecule is a highly specific interaction dictated by the peptide's amino acid sequence and the structure of the MHC binding groove. aai.orgnih.gov The MAGE-A12 (170-178) peptide, with the sequence VRIGHLYIL, conforms to the binding motif for HLA-Cw7, which often favors a tyrosine or leucine (B10760876) at the C-terminus. researchgate.net The interaction between the peptide and the MHC molecule creates a stable complex that can be presented on the cell surface for recognition by T cells. nih.gov The stability of this peptide-MHC complex is a critical factor in determining the immunogenicity of the epitope. aai.org
T-Cell Receptor (TCR) Recognition of MAGE-A12 (170-178)/MHC Class I Complexes
The final step in this immunological cascade is the recognition of the peptide-MHC complex by a specific T-cell receptor (TCR) on the surface of a cytotoxic T lymphocyte. brunel.ac.ukmdpi.com Several studies have isolated and characterized TCRs that specifically recognize the MAGE-A12 (170-178) peptide presented by HLA-Cw*0702. nih.govpatsnap.comgoogle.com These TCRs can distinguish the MAGE-A12 peptide from other peptides, including those from other MAGE family members, although some cross-reactivity has been observed. aai.orgresearchgate.net The affinity and avidity of the TCR for the peptide-MHC complex are key determinants of the strength and effectiveness of the resulting T-cell response. nih.gov Engineered T cells expressing high-avidity TCRs against the MAGE-A12 (170-178) epitope have shown potent anti-tumor activity in preclinical models. nih.govnih.gov
Characterization of MAGE-A12 (170-178)-Specific Cytotoxic T Lymphocytes (CTLs)
Cytotoxic T lymphocytes specific for the MAGE-A12 (170-178) epitope have been successfully derived and characterized from cancer patients. Initial identification came from a patient with a human bladder carcinoma (LB831-BLC), marking the first instance of CTLs against a MAGE-encoded antigen being generated from a patient with a cancer other than melanoma. nih.gov One such CTL clone, designated 501D/19, demonstrated highly efficient and specific recognition of the MAGE-A12 (170-178) peptide. researchgate.net
The efficiency of these CTLs is notable. The 501D/19 clone could achieve half-maximal lysis of target cells pulsed with the VRIGHLYIL peptide at a remarkably low concentration of 100 pM. researchgate.net This indicates a very high avidity interaction between the T-cell receptor (TCR) of the CTL and the peptide-MHC complex. researchgate.net The recognition is also highly specific to the nonapeptide (a peptide with nine amino acids); an octapeptide version, RIGHLYIL, was recognized, but less efficiently. researchgate.net
Tumor-infiltrating lymphocytes (TILs) that recognize MAGE-12 have also been identified from melanoma patients. cancer-genetics.org In one case, TILs were developed from a patient with a melanoma metastasis, and these lymphocytes were capable of recognizing autologous and allogeneic melanoma cells that expressed the HLA-Cw*0702 haplotype. cancer-genetics.org This underscores that MAGE-A12 (170-178) is a naturally processed and presented epitope that can elicit an anti-tumor T-cell response in vivo.
Table 1: Characteristics of MAGE-A12 (170-178)-Specific CTL Clones
| CTL Clone | Origin | HLA Restriction | Peptide Specificity | Key Findings | Reference |
| 501D/19 | Bladder Carcinoma Patient | HLA-Cw7 | VRIGHLYIL (MAGE-A12 170-178) | High efficiency; half-maximal lysis at 100 pM peptide concentration. | researchgate.netaacrjournals.org |
| F001-TIL | Melanoma Patient | HLA-Cw*0702 | MAGE-12 | Recognized autologous and allogeneic melanoma cells. | cancer-genetics.org |
Analysis of TCR Specificity, Avidity, and Cross-Reactivity Profiles
The detailed study of T-cell receptors (TCRs) that target the MAGE-A12 (170-178) peptide provides critical insights into the molecular basis of its recognition. Researchers have isolated and characterized specific TCRs from tumor-reactive T-cell clones to evaluate their therapeutic potential. nih.govnih.gov
Two distinct HLA-C*07-restricted TCRs, isolated from clones designated 502 and FM8, were shown to recognize the MAGE-A12 (170-178) epitope. nih.gov A comparative analysis revealed significant differences in their functional avidity. T cells engineered to express the 502 TCR demonstrated superior recognition compared to those with the FM8 TCR. nih.gov The 502 TCR-transduced T cells could recognize target cells pulsed with a 100-fold lower concentration of the MAGE-A12 peptide (a minimum of 2.5 nM) than was required by the FM8 TCR-transduced cells. nih.gov This higher functional avidity of the 502 TCR suggests a greater potential for effectively targeting tumor cells, which may present low levels of the peptide. nih.gov
Furthermore, the 502 TCR showed broader reactivity across different HLA-C07 subtypes, which are prevalent in the population. nih.govnih.gov T cells expressing the 502 TCR could recognize and respond to MAGE-A12-positive target cells expressing either HLA-C07:01 or HLA-C07:02, whereas the FM8 TCR was restricted to recognizing the peptide only on HLA-C07:02-positive cells. nih.gov
Table 2: Comparative Analysis of MAGE-A12 (170-178)-Specific TCRs
| TCR Clone | HLA Restriction | Functional Avidity | Recognition of HLA-C07 Subtypes | Reference |
| 502 | HLA-C07 | High (Recognized targets at 2.5 nM peptide) | HLA-C07:01 and HLA-C07:02 | nih.gov |
| FM8 | HLA-C07 | Lower (Required 100-fold higher peptide concentration than 502) | HLA-C07:02 only | nih.gov |
Specificity analysis demonstrated that these naturally occurring TCRs are highly specific for the MAGE-A12 peptide. T cells transduced with either the 502 or FM8 TCR recognized targets expressing MAGE-A12 but did not cross-react with cells expressing other MAGE family proteins, including MAGE-A1, -A2, -A3, -A4, -A6, -A9, or -A10. cancer-genetics.orgnih.gov
However, the issue of cross-reactivity has been highlighted in the context of affinity-enhanced TCRs. In a clinical trial involving a TCR engineered for high-affinity binding to a MAGE-A3 epitope, severe and lethal neurotoxicity occurred. nih.govfrontiersin.org Post-hoc analysis revealed that this toxicity was due to the engineered TCR cross-reacting with the MAGE-A12 (170-178) peptide, which was found to be expressed in a subset of neurons in the brain. nih.govfrontiersin.orgbiorxiv.org This critical finding underscores the potential dangers of off-target recognition by modified TCRs and highlights the importance of thorough cross-reactivity profiling. biorxiv.orgfrontiersin.org
Immunogenic Properties and Dynamics of Immune Responses to Mage A12 170 178
In Vitro and Ex Vivo Assessment of MAGE-A12 (170-178) Immunogenicity
The immunogenicity of the MAGE-A12 (170-178) peptide has been evaluated through various laboratory methods to understand its potential to activate the immune system against cancer cells.
Cytokine Secretion Profiles upon MAGE-A12 (170-178) Stimulation (e.g., IFN-gamma)
A key indicator of a cellular immune response is the secretion of cytokines by T-cells upon encountering a specific antigen. Interferon-gamma (IFN-γ) is a critical cytokine in anti-tumor immunity. miltenyibiotec.com Studies have monitored IFN-γ production to assess the immune response to the MAGE-A12 (170-178) peptide.
In a clinical trial involving patients with metastatic melanoma, the immune response to vaccination with the MAGE-A12 (170-178) peptide was monitored by analyzing IFN-γ mRNA transcription after peptide-specific stimulation. nih.gov The analysis was performed on circulating lymphocytes both directly ex vivo and after a period of in vitro sensitization. nih.gov However, this particular study did not find convincing evidence of an enhanced systemic immune response, as measured by IFN-γ production, against the MAGE-A12 (170-178) epitope following vaccination. nih.govresearchgate.net Other research efforts have also utilized IFN-γ release assays to evaluate T-cell responses to MAGE family peptides. aacrjournals.orgresearchgate.net
| Study Focus | Method | Key Finding |
| Metastatic Melanoma Vaccination | Quantitative real-time PCR for IFN-γ mRNA | No significant enhancement of systemic immune response observed. nih.govresearchgate.net |
| General T-cell Response | IFN-γ release assays | Used to assess T-cell activation by MAGE peptides. aacrjournals.orgresearchgate.net |
Induction of Peptide-Specific Lysis by T-Cells
The ultimate goal of T-cell activation in cancer immunotherapy is the destruction of tumor cells. The ability of T-cells to specifically lyse, or kill, cells presenting the MAGE-A12 (170-178) peptide is a direct measure of their cytotoxic potential. Research has demonstrated that cytotoxic T lymphocytes (CTLs) can be induced to recognize and lyse tumor cells expressing MAGE-A12. One study identified that the nonapeptide VRIGHLYIL, corresponding to codons 170-178 of MAGE-A12, sensitized target cells to lysis by a specific CTL clone. researchgate.net This highlights the peptide's capacity to be recognized by CTLs and trigger a cytotoxic response. researchgate.net Furthermore, studies on oral squamous cell carcinoma have suggested that the expression of MAGE-A12 in these tumors could represent a new target for immunotherapy, aiming to induce such peptide-specific T-cell responses. scispace.comnih.gov
Patterns of MAGE-A12 Expression in Cellular Contexts
The expression pattern of the MAGE-A12 antigen is a crucial factor in its viability as a target for immunotherapy. Ideally, the antigen should be present on cancer cells but absent from most normal, healthy tissues.
Differential Expression of MAGE-A12 in Normal versus Malignant Tissues
MAGE-A12 is classified as a cancer-testis antigen. nih.govresearchgate.netoncotarget.com This means its expression is typically restricted to male germ cells in the testes and is absent in most other normal tissues. nih.govresearchgate.netoncotarget.comuniprot.orgnih.gov However, in a variety of malignant tumors, the gene encoding MAGE-A12 becomes activated and the protein is expressed. nih.govresearchgate.netoncotarget.comnih.govtandfonline.com
This differential expression has been observed in numerous cancer types, including:
Melanoma uniprot.org
Head and neck squamous cell carcinoma uniprot.org
Lung carcinoma uniprot.orgunair.ac.id
Breast carcinoma uniprot.org
Prostatic carcinoma nih.govoncotarget.com
Colorectal cancer nih.govoncotarget.com
Gastric cancer tandfonline.com
Oral squamous cell carcinoma scispace.comnih.govtandfonline.com
For instance, studies have shown a significant upregulation of MAGE-A12 mRNA in malignant tissues compared to their normal counterparts. nih.govresearchgate.netoncotarget.comnih.gov In oral squamous cell carcinoma, MAGE-A12 was expressed in 49.1% of tumor samples, while no expression was detected in normal oral mucosal tissues. scispace.comnih.gov Similarly, in non-small cell lung cancer, MAGE-A12 expression was detected in a significant portion of tumor specimens. unair.ac.id This tumor-specific expression pattern makes MAGE-A12 an attractive target for cancer therapies designed to selectively attack malignant cells. tandfonline.com
| Tissue Type | MAGE-A12 Expression Status |
| Normal Tissues (most) | Silent/Not expressed nih.govresearchgate.netoncotarget.comuniprot.orgnih.gov |
| Testis | Expressed nih.govresearchgate.netuniprot.orgtandfonline.com |
| Placenta | Expressed tandfonline.com |
| Malignant Tumors | Expressed/Upregulated nih.govresearchgate.netoncotarget.comnih.govtandfonline.com |
Implications of MAGE-A12 Expression Heterogeneity for Epitope Availability
While MAGE-A12 is expressed in many tumors, its expression can be heterogeneous, meaning it can vary between different tumors of the same type and even within a single tumor. frontiersin.org This heterogeneity can impact the availability of the MAGE-A12 (170-178) epitope for recognition by the immune system. If a significant portion of cancer cells within a tumor does not express MAGE-A12, they will be invisible to T-cells targeting this specific epitope, potentially leading to immune escape and tumor recurrence.
Studies have documented this heterogeneity at both the gene and protein levels. frontiersin.org For example, immunohistochemical analyses have shown that even in tumors positive for MAGE-A antigens, the expression can be patchy, with high levels of the antigen only present in a fraction of the tumor cells. frontiersin.org This variability in expression underscores a challenge for targeted immunotherapies and suggests that strategies to overcome this, such as combination therapies, may be necessary. nih.govresearchgate.net
Phenomenon of Epitope Spreading in MAGE-A12 (170-178) Specificity
Epitope spreading is a phenomenon where an immune response that is initially directed against a single, dominant epitope broadens over time to recognize other, previously "cryptic" or subdominant epitopes on the same or different proteins. This can be a beneficial process in cancer immunotherapy, as it can lead to a more comprehensive and durable anti-tumor response.
A notable case study documented the emergence of a systemic immune response to the MAGE-A12 (170-178) epitope in a melanoma patient following vaccination with a different tumor antigen, gp100/PMel17. nih.gov Initially, the patient's immune system did not show reactivity to MAGE-A12 (170-178). nih.gov However, after the vaccine induced a temporary regression of a melanoma metastasis, T-cells specific for this MAGE-A12 epitope became detectable in the patient's blood. nih.gov
This "unmasking" of a cryptic epitope suggests that the initial immune attack on the tumor, triggered by the gp100 vaccine, led to tumor cell death and the release of other tumor antigens, including MAGE-A12. nih.gov This, in turn, stimulated a new wave of T-cell responses against these newly available epitopes. The surfacing of the MAGE-A12 specificity was associated with the loss of the gp100 antigen that was targeted by the vaccine, highlighting how epitope spreading can allow the immune system to adapt to changes in the tumor. nih.gov This finding suggests that vaccination strategies can have effects that go beyond their immediate target, potentially triggering a broader anti-tumor immunity through epitope spreading. nih.govpor.hu
Advanced Methodologies and Research Tools for Mage A12 170 178 Studies
Experimental Systems for Immunological Evaluation
To comprehensively evaluate the immunological properties of MAGE-A12 (170-178), researchers utilize a variety of in vitro and in vivo experimental systems. These models are crucial for understanding the interactions between the peptide, antigen-presenting cells, and T lymphocytes.
A diverse range of cell lines is instrumental in studying the presentation of the MAGE-A12 (170-178) epitope and the reactivity of specific T-cells. These include:
F001-EBV-B cells: These Epstein-Barr virus-transformed B-lymphoblastoid cells, derived from melanoma patient F001, have been used to present the MAGE-A12:170-178 peptide to tumor-infiltrating lymphocytes (TILs). cancer-genetics.orgcore.ac.uk Studies have shown that these cells, when pulsed with the peptide, can induce IFN-gamma release from F001-TILs at very low concentrations. cancer-genetics.org
293-HEK cells: Human Embryonic Kidney 293T (HEK293T) cells are a versatile tool in MAGE-A12 research. cancer-genetics.orggoogle.com They have been used in co-transfection experiments with HLA constructs and MAGE-A12 gene fragments to identify the specific antigenic peptide recognized by cytotoxic T lymphocytes (CTLs). researchgate.net For instance, a 100-gene pool was identified that, when transfected into 293-HEK cells, induced recognition by F001-TIL, leading to the identification of a sequence homologous to MAGE-12. cancer-genetics.org
Melanoma cell lines: Various melanoma cell lines that endogenously express MAGE-A12 and the appropriate HLA allele are critical for validating the recognition of the naturally processed and presented epitope by CTLs. cancer-genetics.orgnih.gov For example, the melanoma cell line MZ2-MEL 3.0, which expresses HLA-A*0101 and MAGE-A3, has been used to assess the lytic activity of CTL clones. aacrjournals.org
Bladder carcinoma cell lines: The human bladder carcinoma cell line LB831-BLC was instrumental in the initial discovery that CTLs could be raised against a MAGE-encoded antigen in a cancer other than melanoma. nih.gov This cell line expresses several antigens recognized by autologous CTLs, one of which was identified as the MAGE-A12 (170-178) peptide presented by HLA-Cw7. nih.gov
The use of these cell lines allows for controlled in vitro experiments to dissect the molecular and cellular interactions governing the immune response to MAGE-A12 (170-178).
To study the induction of CTL responses against human tumor antigens in an in vivo setting, researchers have developed transgenic animal models.
HLA-A0201 transgenic mice: These mice are engineered to express the human HLA-A0201 molecule, a common HLA type in human populations. nih.govvaxon-biotech.eu They have been instrumental in evaluating the immunogenicity of MAGE-A peptides. nih.govvaxon-biotech.eu For example, a heteroclitic MAGE-A peptide was shown to induce CTLs in vivo in HLA-A0201 transgenic HHD mice. nih.govvaxon-biotech.eu These CTLs were capable of recognizing tumor cells expressing various MAGE-A antigens, including MAGE-A12, in an HLA-A0201-restricted manner. nih.govvaxon-biotech.eu This model provides a valuable preclinical platform for testing the efficacy of MAGE-A12-based cancer vaccines. academictree.org
Primary Cell Cultures and Cell Line Models (e.g., F001-EBV-B cells, 293-HEK cells, melanoma cell lines, bladder carcinoma cell lines)
In Vitro Assays for Antigen Presentation and T-Cell Response Characterization
A suite of in vitro assays is employed to quantify gene expression, analyze antigen presentation, and characterize the phenotype and function of T-cells responding to MAGE-A12 (170-178).
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique for measuring the expression levels of MAGE-A12 mRNA in tumor tissues and cell lines. mdpi.comnih.govaacrjournals.org This information is crucial for identifying patients whose tumors express the target antigen and who might therefore be eligible for MAGE-A12-targeted immunotherapies. nih.gov Studies have used qRT-PCR to confirm the knockdown of MAGE-A12 in cell lines for functional studies and to analyze the expression of MAGE-A12 in various cancers, such as non-small cell lung cancer and breast cancer. mdpi.comnih.govaacrjournals.org Furthermore, qRT-PCR assays have been developed to analyze interferon-gamma mRNA transcription as a measure of the immune response following peptide-specific stimulation. nih.govresearchgate.net
Flow cytometry is a powerful tool for the detailed analysis of immune cells, particularly T-cells specific for the MAGE-A12 (170-178) epitope.
Tetrameric MHC complexes: Tetrameric MHC-peptide complexes, specifically HLA-Cw*0702/MAGE-A12:170-178 tetramers, are used to directly visualize and quantify antigen-specific T-cells by flow cytometry. nih.govresearchgate.net These reagents bind to the T-cell receptors of CTLs that recognize the MAGE-A12 (170-178) peptide, allowing for their enumeration and phenotypic characterization. nih.gov However, the availability of specific tetramers can sometimes be a limiting factor in research. nih.gov
Cytokine analysis: The functional capacity of MAGE-A12 (170-178)-specific T-cells is often assessed by measuring their cytokine production upon stimulation. Multiplex assays, such as cytometric bead arrays, allow for the simultaneous quantification of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant of co-culture experiments. aacrjournals.org Intracellular cytokine staining followed by flow cytometry is another common method to identify and phenotype cytokine-producing T-cells at a single-cell level. nih.govplos.org These analyses provide insights into the nature and quality of the T-cell response. bham.ac.uk
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene and Transcript Analysis
Computational and Structural Biology Approaches
Computational and structural biology methods provide valuable insights into the interaction between the MAGE-A12 (170-178) peptide and HLA molecules, as well as the recognition by T-cell receptors.
In silico modeling: Computational tools and algorithms are used to predict the binding affinity of peptides to various HLA alleles. This can help in identifying potential T-cell epitopes within the MAGE-A12 protein. researchgate.net For instance, peptide-docking simulation assays have been used to identify novel CTL epitope candidates from MAGE-A12. researchgate.net
Structural analysis: While specific structural data for the MAGE-A12 (170-178) peptide in complex with an HLA molecule is not widely available in the provided context, structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are generally used to determine the three-dimensional structure of peptide-MHC complexes. This information is critical for understanding the molecular basis of T-cell recognition and can guide the design of more effective immunotherapies.
Molecular Modeling of MAGE-A12 (170-178)/MHC/TCR Interactions
Molecular modeling provides a three-dimensional perspective on the interactions between the MAGE-A12 (170-178) peptide, the presenting MHC molecule (like HLA-Cw7), and the T-cell receptor (TCR). nih.govnih.gov This structural insight is crucial for understanding the molecular basis of T-cell recognition and can guide the engineering of more effective immunotherapies.
The interaction between the TCR and the peptide-MHC (pMHC) complex is a highly specific event that triggers T-cell activation. nih.gov Molecular docking simulations can predict the binding modes and stability of the TCR-pMHC complex. thno.org These models can reveal key amino acid residues involved in the interaction, providing a rationale for the observed binding affinities and cross-reactivities. nih.gov For example, modeling can help explain why a particular TCR recognizes MAGE-A12 presented by one HLA allele but not another, or why it may cross-react with peptides from other MAGE family members. nih.gov
Advanced modeling techniques can also incorporate the flexibility of the interacting molecules, providing a more dynamic and realistic representation of the binding event. portlandpress.com This is particularly important as the structural diversity of pMHC molecules can significantly impact TCR reactivity. nih.gov By understanding these intricate molecular interactions, researchers can work towards designing TCRs with enhanced affinity and specificity for the MAGE-A12 (170-178) epitope. nih.gov
Peptide Synthesis and Library Screening Techniques
Once potential epitopes like MAGE-A12 (170-178) are identified through in silico methods, they must be physically produced and tested. Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. americanpeptidesociety.org This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling the production of highly pure peptides for research and clinical applications. americanpeptidesociety.orgcore.ac.uk
Peptide libraries are powerful tools for epitope discovery and optimization. proteogenix.science These libraries consist of large collections of different peptide sequences that can be screened for their ability to bind to MHC molecules or be recognized by T-cells. americanpeptidesociety.org Several types of peptide libraries are used in this context:
Overlapping Peptide Libraries: These libraries consist of a series of peptides that sequentially overlap along the length of a protein. They are ideal for systematically screening for linear T-cell epitopes. proteogenix.science
Combinatorial Peptide Libraries: In these libraries, amino acids at specific positions are varied, creating a vast diversity of sequences. The "split-and-mix" synthesis method is a common approach to generate one-bead-one-compound libraries, where each bead carries a unique peptide sequence. americanpeptidesociety.orgnih.gov
Screening these libraries often involves incubating them with fluorescently labeled soluble targets, such as MHC molecules or TCRs, followed by sorting techniques like fluorescence-activated cell sorting (FACS). nih.gov Another approach is to use peptide-pulsed antigen-presenting cells to stimulate T-cell responses in vitro, which can then be measured by assays such as IFN-γ release. nih.govfrontiersin.org
These screening techniques allow for the identification of not only the primary epitope but also potential variants with improved binding affinity or immunogenicity. For instance, screening can reveal that an octapeptide within the nonapeptide sequence is also recognized, albeit less efficiently. researchgate.net
Perspectives and Emerging Research Avenues for Mage A12 170 178
Elucidating Novel Post-Translational Modifications and Their Immunological Impact
The immunogenicity of an antigenic peptide is not solely determined by its primary amino acid sequence. Post-translational modifications (PTMs) can significantly alter how a peptide is processed, presented by Major Histocompatibility Complex (MHC) molecules, and recognized by T-cells. google.comresearchgate.netfrontiersin.org For the MAGE-A12 protein, and by extension its derived epitopes, several PTMs have been identified or are predicted, opening up new avenues for immunological research.
Current research indicates that the MAGE-A12 protein can undergo ubiquitination at lysine (B10760008) residue 244. genecards.org Ubiquitination is a process that can mark a protein for degradation by the proteasome, a key step in the generation of peptides for MHC class I presentation. spandidos-publications.comoncotarget.comnih.gov The addition of ubiquitin moieties can influence the cleavage pattern of the protein, potentially altering the generation and availability of the MAGE-A12 (170-178) epitope. Furthermore, MAGE-A family proteins are known to form complexes with E3 ubiquitin ligases, which can regulate the stability and function of various proteins, including tumor suppressors. nih.govnih.goviiarjournals.org Investigating how the ubiquitination of MAGE-A12 influences its degradation and the subsequent liberation of the (170-178) peptide is a critical area of future research.
In addition to ubiquitination, MAGE-A12 is also predicted to be subject to glycosylation. genecards.org Glycosylation can impact protein folding, stability, and interaction with other molecules. From an immunological standpoint, the presence of glycans on a protein can either hinder or, in some cases, create novel T-cell epitopes. The immunological impact of a glycosylated MAGE-A12 protein on the processing and presentation of the (170-178) epitope remains to be elucidated.
Phosphorylation is another common PTM that can regulate protein function. For instance, epidermal growth factor-mediated phosphorylation of MAGE-A11 has been shown to enhance its activity. spandidos-publications.com While specific phosphorylation sites on MAGE-A12 have not been extensively mapped in an immunological context, it is plausible that phosphorylation could influence its interaction with other proteins and its subsequent processing into antigenic peptides.
Future research should focus on identifying and characterizing the full spectrum of PTMs on the MAGE-A12 protein and specifically within the (170-178) epitope. Techniques such as mass spectrometry can be employed to identify these modifications on MAGE-A12 proteins isolated from tumor cells. Subsequently, the immunological consequences of these PTMs can be assessed by synthesizing modified peptides and evaluating their binding to HLA-Cw7 and their recognition by MAGE-A12 (170-178)-specific T-cells. This line of inquiry could lead to the discovery of novel, more immunogenic "neoantigens" derived from MAGE-A12, offering new targets for vaccine development and adoptive T-cell therapies.
Investigating Regulatory Mechanisms of MAGE-A12 Gene Expression and Epitope Presentation
The efficacy of any immunotherapy targeting MAGE-A12 (170-178) is contingent upon the expression of the MAGE-A12 gene in tumor cells and the successful processing and presentation of the resulting peptide on the cell surface. Understanding the mechanisms that govern these processes is therefore of paramount importance.
The expression of MAGE-A genes, including MAGE-A12, is tightly regulated, primarily through epigenetic mechanisms. In normal tissues, with the exception of the testes, the promoters of MAGE-A genes are typically hypermethylated, leading to gene silencing. nih.govnih.gov In many cancer cells, however, these promoters become demethylated, leading to the aberrant expression of MAGE-A proteins. oncotarget.com Histone modifications also play a synergistic role in regulating MAGE gene expression. nih.gov The interplay between DNA methylation and histone modifications in controlling the level of MAGE-A12 expression in different tumor types is an active area of research.
Once the MAGE-A12 protein is synthesized, it must be processed into smaller peptides, including the (170-178) epitope, for presentation by MHC class I molecules. This process primarily involves the proteasome, a multi-protein complex responsible for protein degradation. nih.gov The immunoproteasome, a variant of the standard proteasome that is often induced by inflammatory signals like interferon-gamma, can have different cleavage specificities and may generate different sets of peptides. nih.gov Investigating whether the MAGE-A12 (170-178) epitope is preferentially generated by the standard proteasome or the immunoproteasome could have implications for therapeutic strategies aimed at enhancing antigen presentation.
The generated peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where they are loaded onto MHC class I molecules, in this case, HLA-Cw7. nih.govbmj.comaacrjournals.org The peptide-MHC complex is then transported to the cell surface for recognition by cytotoxic T lymphocytes (CTLs). Each step in this pathway—proteasomal cleavage, TAP transport, and MHC binding—represents a potential point of regulation and a target for therapeutic intervention. For example, in silico prediction tools can be used to estimate the probability of a peptide being successfully processed and presented. frontiersin.org
Future research should aim to delineate the precise molecular machinery involved in the processing and presentation of the MAGE-A12 (170-178) epitope in different cancer types. This includes identifying the specific proteasomal subunits and peptidases involved in its generation and understanding the efficiency of its transport and loading onto HLA-Cw7. Such knowledge could inform the development of strategies to upregulate this pathway in tumor cells, thereby increasing the density of the target epitope on the cell surface and enhancing T-cell recognition.
Role of MAGE-A12 (170-178) in Fundamental Immunological Concepts (e.g., T-cell tolerance, memory)
The study of T-cell responses to the MAGE-A12 (170-178) epitope provides a valuable model for understanding fundamental immunological concepts such as T-cell tolerance and the generation of immunological memory.
Because MAGE-A12 expression is largely restricted to immune-privileged sites like the testis and is absent in most normal tissues, it is considered a "self-antigen" to which the immune system is not fully tolerant. aacrjournals.org This makes it an attractive target for cancer immunotherapy, as T-cells recognizing MAGE-A12 epitopes are less likely to have been deleted during central tolerance in the thymus. However, the potential for off-target toxicity exists, as evidenced by clinical trials targeting the related MAGE-A3 antigen, where cross-reactivity with MAGE-A12 expressed at low levels in the brain led to severe neurological side effects. frontiersin.orgnih.govfrontiersin.orgnih.gov This highlights the critical challenge of breaking tolerance to a tumor antigen without inducing autoimmunity against normal tissues that may express the antigen at low levels. The MAGE-A12 (170-178) peptide can serve as a tool to investigate the mechanisms of peripheral tolerance that prevent T-cell responses against low-level self-antigen expression and to develop strategies to selectively overcome these mechanisms in the tumor microenvironment.
The induction of a robust and durable T-cell memory response is a primary goal of cancer vaccines. The characteristics of the initial T-cell priming event can significantly influence the development of long-term memory versus a state of T-cell tolerance or exhaustion. Studies with MAGE-A3 have shown that the method of vaccination can determine whether long-term immunological memory or tolerance is induced. haematologica.org The MAGE-A12 (170-178) epitope can be used in preclinical models to explore how different vaccine formulations, adjuvants, and dosing schedules impact the differentiation of naive T-cells into effector and memory populations. Understanding how to preferentially drive the development of long-lived memory T-cells specific for MAGE-A12 (170-178) is crucial for designing more effective immunotherapies that can provide lasting protection against tumor recurrence.
Furthermore, the MAGE-A12 (170-178) system can be used to study the phenomenon of T-cell cross-reactivity. The ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC complexes has significant implications for both protective immunity and autoimmunity. nih.govaai.org By generating T-cells specific for MAGE-A12 (170-178) and screening them against libraries of related and unrelated peptides, researchers can gain insights into the structural basis of TCR cross-reactivity. This knowledge is essential for predicting and mitigating potential off-target toxicities of T-cell-based therapies.
Data Tables
Table 1: Predicted Post-Translational Modifications of MAGE-A12
| Modification | Site | Potential Immunological Impact | Reference |
| Ubiquitination | Lys244 | Altered proteasomal processing and peptide generation. | genecards.org |
| Glycosylation | 1 predicted site | May influence protein folding, stability, and T-cell recognition. | genecards.org |
| Phosphorylation | Multiple potential sites | Could regulate protein-protein interactions and subsequent antigen processing. | spandidos-publications.com |
Interactive Data Table 1: Predicted Post-Translational Modifications of MAGE-A12
Table 2: Key Molecules in MAGE-A12 (170-178) Epitope Presentation
| Molecule | Role | Significance in Immunotherapy | Reference |
| MAGE-A12 | Source protein for the epitope | Aberrantly expressed in various cancers, making it a tumor-associated antigen. | oncotarget.com |
| Proteasome/Immunoproteasome | Generates peptides from the protein | Cleavage efficiency and specificity can determine the availability of the epitope. | nih.gov |
| TAP | Transports peptides to the ER | Essential for loading peptides onto MHC class I molecules. | nih.govbmj.comaacrjournals.org |
| HLA-Cw7 | Presents the epitope to T-cells | The specific MHC allele required for T-cell recognition of this epitope. | nih.gov |
| Cytotoxic T Lymphocyte (CTL) | Recognizes and kills tumor cells | The effector cell of the adaptive immune system that targets the tumor. | aai.org |
Interactive Data Table 2: Key Molecules in MAGE-A12 (170-178) Epitope Presentation
Q & A
Basic: How do I formulate a research question for studying MAGE-12 (170-178) that aligns with gaps in existing literature?
Methodological Answer: Begin by conducting a systematic literature review to identify unresolved issues, such as conflicting functional data or uncharacterized binding mechanisms. Use databases like PubMed and Web of Science to filter primary sources (e.g., peer-reviewed journals) and apply advanced search operators (e.g., Boolean terms) to refine results . Frame your question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: “How does the tertiary structure of MAGE-12 (170-178) influence its interaction with MHC class I molecules under varying pH conditions compared to other MAGE-A family peptides?” Validate the question’s feasibility by assessing available tools (e.g., crystallography, SPR assays) and referencing prior methodologies .
Basic: What are the key considerations for designing reproducible experiments involving MAGE-12 (170-178)?
Methodological Answer:
- Controls: Include positive controls (e.g., known MHC-binding peptides) and negative controls (e.g., scrambled sequences) to validate assay specificity .
- Variables: Standardize buffer conditions (pH, ionic strength), peptide purity (>95% via HPLC), and storage protocols (-80°C in lyophilized form) .
- Instrument Calibration: Use calibrated SPR or CD spectroscopy systems, with triplicate measurements to account for instrumental drift .
Document all parameters in a lab notebook or electronic database, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Basic: How can I validate the structural and functional integrity of synthesized MAGE-12 (170-178) peptides?
Methodological Answer:
- Structural Validation:
- Mass Spectrometry (MS): Confirm molecular weight (expected: ~1,200 Da) and purity.
- Circular Dichroism (CD): Compare α-helix/β-sheet profiles with published data .
- Functional Validation:
- ELISA/T-Cell Activation Assays: Test MHC binding affinity (IC50 values) and T-cell reactivity using established protocols .
- Data Reporting: Include raw spectra/assay readouts in supplementary materials and processed data in main figures .
Advanced: How should I resolve contradictions in MAGE-12 (170-178) data across studies (e.g., conflicting binding affinities)?
Methodological Answer:
- Source Analysis: Compare methodologies (e.g., SPR vs. ITC for binding kinetics) and peptide sources (synthetic vs. recombinant) .
- Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, accounting for heterogeneity (I² statistic). If variability exceeds 50%, perform subgroup analyses (e.g., pH, temperature) .
- Experimental Replication: Reproduce conflicting experiments under identical conditions, documenting deviations (e.g., lot-to-lot reagent variability) .
Advanced: What strategies optimize MAGE-12 (170-178) experimental protocols for high-throughput screening?
Methodological Answer:
- Automation: Implement liquid handlers for peptide dilution series and robotic plate readers for kinetic assays .
- Multiplex Assays: Use Luminex xMAP® technology to simultaneously test MHC binding, T-cell activation, and cytokine release .
- Data Pipelines: Develop custom scripts (Python/R) for batch processing of raw data, integrating quality-control checks (e.g., Z’-factor >0.5) .
Advanced: How do I integrate MAGE-12 (170-178) findings into broader cancer immunotherapy models?
Methodological Answer:
- Comparative Modeling: Use tools like Rosetta or AlphaFold to predict structural overlaps with clinically validated peptides (e.g., MAGE-A3). Validate via cross-reactivity assays .
- Systems Biology: Map peptide-TCR interaction networks using Cytoscape, identifying nodes (e.g., co-stimulatory molecules) for combinatorial targeting .
- Translational Frameworks: Align results with preclinical endpoints (e.g., tumor regression in murine models) and cite NIH ClinicalTrials.gov entries for context .
Data Presentation Guidelines
- Tables/Figures: Use ANOVA results (with p-values) in tables; highlight effect sizes (Cohen’s d) in bar graphs .
- Raw Data: Deposit in repositories like Figshare or Zenodo, citing DOIs in the manuscript .
- Ethical Compliance: Disclose conflicts of interest (e.g., peptide synthesis vendor partnerships) per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
